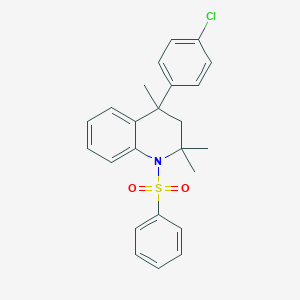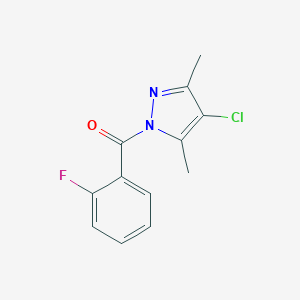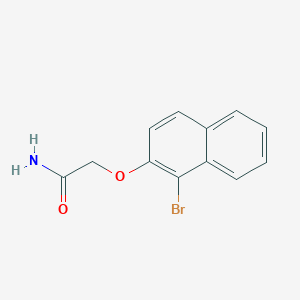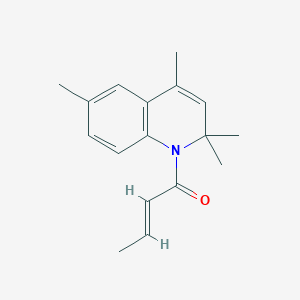![molecular formula C21H15Br2N3O B440109 4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B440109.png)
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core substituted with brominated naphthyl and phenyl groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-1-naphthylamine with 4-bromobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with methyl acetoacetate in the presence of a base such as sodium ethoxide to yield the final pyrazolone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Methoxy or thiocyanate derivatives.
科学研究应用
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
作用机制
The mechanism of action of 4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting neurotransmission and exhibiting neurotoxic effects . Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .
相似化合物的比较
Similar Compounds
1-Amino-4-bromonaphthalene: Shares the bromonaphthyl group but lacks the pyrazolone core.
N-(4-Bromo-1-naphthyl)-acetamide: Similar bromonaphthyl group with an acetamide moiety instead of the pyrazolone core.
4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde: Contains the bromophenyl group but differs in the overall structure.
Uniqueness
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core with brominated naphthyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H15Br2N3O |
|---|---|
分子量 |
485.2g/mol |
IUPAC 名称 |
4-[(4-bromonaphthalen-1-yl)iminomethyl]-2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H15Br2N3O/c1-13-18(21(27)26(25-13)15-8-6-14(22)7-9-15)12-24-20-11-10-19(23)16-4-2-3-5-17(16)20/h2-12,25H,1H3 |
InChI 键 |
CMUYPBFQQWBPMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC=C(C4=CC=CC=C43)Br |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC=C(C4=CC=CC=C43)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B440060.png)
![10-[(1,3-benzothiazol-2-yloxy)acetyl]-10H-phenothiazine](/img/structure/B440071.png)

![propyl 4-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440081.png)

![5-{[(4-bromo-1-naphthyl)amino]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B440095.png)
![2-(6,8-Dimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B440096.png)

![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B440103.png)
![methyl 2-chloro-5-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440111.png)
![3-methoxy-N-[2-methyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide](/img/structure/B440116.png)
![2-(4-chlorobenzyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B440119.png)
![4-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N,N-DIETHYLBENZAMIDE](/img/structure/B440135.png)
